molecular formula C18H14ClN7O B292889 1-(4-Chlorophenyl)-3-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]urea

1-(4-Chlorophenyl)-3-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]urea

Cat. No.: B292889
M. Wt: 379.8 g/mol
InChI Key: OXFJNLHZOBDVSO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]urea is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]urea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated precursor reacts with the triazolopyrimidine core.

    Attachment of the Phenyl Group: The phenyl group is typically introduced via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

    Formation of the Hydrazinecarboxamide Moiety: The final step involves the reaction of the intermediate compound with hydrazine and a suitable carboxylating agent to form the hydrazinecarboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used as a precursor for the synthesis of other complex organic compounds with industrial relevance.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazine: This compound lacks the carboxamide group but shares a similar core structure.

    N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carboxamide: This compound lacks the hydrazine group but has a similar overall structure.

Uniqueness

1-(4-Chlorophenyl)-3-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]urea is unique due to the presence of both the hydrazine and carboxamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H14ClN7O

Molecular Weight

379.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]urea

InChI

InChI=1S/C18H14ClN7O/c19-13-6-8-14(9-7-13)22-18(27)25-24-16-10-15(12-4-2-1-3-5-12)23-17-20-11-21-26(16)17/h1-11,24H,(H2,22,25,27)

InChI Key

OXFJNLHZOBDVSO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)NNC(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)NNC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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